4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione
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Overview
Description
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: is an organic compound characterized by its unique structure, which includes a dithiolane ring and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiolane derivative with a thione precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. This interaction is mediated by the thione group, which is highly reactive towards nucleophiles.
Comparison with Similar Compounds
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: can be compared with other dithiolane and thione-containing compounds:
4,4-Dimethyl-5-(propan-2-ylidene)non-2-yne: Similar in structure but lacks the thione group.
3-Isopropoxy-4,4-dimethyl-5-(propan-2-ylidene)-1,2-dithiolane: Contains an additional isopropoxy group, which alters its reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919525-49-8 |
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Molecular Formula |
C8H12S3 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
4,4-dimethyl-5-propan-2-ylidenedithiolane-3-thione |
InChI |
InChI=1S/C8H12S3/c1-5(2)6-8(3,4)7(9)11-10-6/h1-4H3 |
InChI Key |
AERUFCFXUJXIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(C(=S)SS1)(C)C)C |
Origin of Product |
United States |
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